molecular formula C17H24N2O2S B5422428 3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]thiolane 1,1-dioxide

3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]thiolane 1,1-dioxide

Cat. No.: B5422428
M. Wt: 320.5 g/mol
InChI Key: UNKWYLSIYFRMBX-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]thiolane 1,1-dioxide is a complex organic compound that features a piperazine ring substituted with a phenylprop-2-enyl group and a thiolane ring with a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]thiolane 1,1-dioxide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]thiolane 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfone group back to a sulfide or sulfoxide.

    Substitution: The phenylprop-2-enyl group can undergo electrophilic aromatic substitution reactions.

    Addition: The double bond in the phenylprop-2-enyl group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as halogens, nitrating agents.

    Addition: Electrophiles such as halogens, acids.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides or sulfoxides.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Addition: Halogenated or acid-addition products.

Mechanism of Action

The mechanism of action of 3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]thiolane 1,1-dioxide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]thiolane 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylprop-2-enyl group provides additional sites for chemical modification, making it a versatile intermediate for further functionalization.

Properties

IUPAC Name

3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]thiolane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2S/c20-22(21)14-8-17(15-22)19-12-10-18(11-13-19)9-4-7-16-5-2-1-3-6-16/h1-7,17H,8-15H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNKWYLSIYFRMBX-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2CCN(CC2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CS(=O)(=O)CC1N2CCN(CC2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.